molecular formula C11H14BrFN2O B13906915 6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine

6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine

Cat. No.: B13906915
M. Wt: 289.14 g/mol
InChI Key: MFTFWQMBZJFMIZ-UHFFFAOYSA-N
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Description

6-(3-(Azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine is a heterocyclic compound that contains a pyridine ring substituted with bromine and fluorine atoms, as well as an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Azetidinones.

    Reduction Products: Azetidines.

Mechanism of Action

The mechanism of action of 6-(3-(azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine moiety can mimic natural substrates or inhibitors, thereby modulating the activity of these targets . The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-(Azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine is unique due to its combination of a pyridine ring with bromine and fluorine substitutions and an azetidine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C11H14BrFN2O

Molecular Weight

289.14 g/mol

IUPAC Name

6-[3-(azetidin-1-yl)propoxy]-3-bromo-2-fluoropyridine

InChI

InChI=1S/C11H14BrFN2O/c12-9-3-4-10(14-11(9)13)16-8-2-7-15-5-1-6-15/h3-4H,1-2,5-8H2

InChI Key

MFTFWQMBZJFMIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCCOC2=NC(=C(C=C2)Br)F

Origin of Product

United States

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